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Cat. No.: B1199692 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The intricate network of hydrogen bonds in proton transfer complexes of tartrate is fundamental

to understanding their crystal engineering, physicochemical properties, and potential

applications in pharmaceuticals. The geometry and strength of these non-covalent interactions

dictate the stability, solubility, and bioavailability of active pharmaceutical ingredients (APIs).

This guide provides a comparative analysis of hydrogen bonding in several tartrate complexes,

supported by experimental data from crystallographic studies, and outlines the key

experimental methodologies used for their characterization.

Comparative Analysis of Hydrogen Bond
Parameters
The following table summarizes key hydrogen bond distances observed in various proton

transfer complexes of tartrate, as determined by single-crystal X-ray diffraction. Shorter bond

distances typically indicate stronger hydrogen bonds.
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Complex
Interacting
Groups

Hydrogen
Bond Type

O···O
Distance
(Å)

N⁺-H···O
Interaction

Ref.

3-

Carboxypyridi

nium

Hydrogen

(2R,3R)-

Tartrate

Cation

Carboxyl -

Tartrate

Carboxyl

O-H···O 2.5387(17) Yes [1]

2-

Carboxypyridi

nium

Hydrogen

(2R,3R)-

Tartrate

Monohydrate

Cation

Carboxyl -

Tartrate

Carboxyl

O-H···O 2.441(3)
Yes (via

water)
[1]

Pyridine

Betaine -

L(+)-Tartaric

Acid (2:1

complex)

Tartaric Acid

Carboxyl -

Betaine

Carboxylate

COOH···OOC

⁻
2.443(2) No [2]

Pyridine

Betaine -

Semi-Tartrate

(3:1 complex)

Homoconjuga

ted Betaine

Cation

O···H⁺···O 2.481(2) No [2]

Pyridine

Betaine -

Semi-Tartrate

(3:1 complex)

Tartrate

Hydroxyl -

Betaine

Carboxylate

O-H···OOC⁻ 2.772(2) No [2]

Pyridine

Betaine -

Semi-Tartrate

(3:1 complex)

Tartrate

Hydroxyl -

Betaine

Carboxylate

O-H···OOC⁻ 2.738(2) No [2]
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3-

Aminopyridini

um Hydrogen

(2R,3R)-

Tartrate

Dihydrate

Tartrate -

Tartrate
O-H···O Not specified Yes [1]

Note: The table highlights the strong charge-assisted hydrogen bonds that are critical in the

formation of these proton transfer complexes. The O···O distances for the carboxypyridinium

complexes are particularly short, indicating very strong interactions.

Experimental Protocols
A multi-technique approach is essential for a comprehensive understanding of hydrogen

bonding and proton transfer phenomena in tartrate complexes. The primary methods employed

are X-ray Diffraction, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Vibrational

(Infrared and Raman) Spectroscopy.

Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the definitive method for determining the three-dimensional atomic arrangement in

a crystal, providing precise measurements of bond lengths, angles, and intermolecular

distances, including those of hydrogen bonds.

Methodology:

Crystal Growth: High-quality single crystals of the tartrate complex are grown, typically by

slow evaporation of a suitable solvent containing stoichiometric amounts of tartaric acid and

the corresponding base.

Data Collection: A single crystal is mounted on a goniometer and irradiated with a

monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is

rotated. Data is often collected at low temperatures (e.g., 100 K) to minimize thermal

vibrations and improve data quality.

Structure Solution and Refinement: The diffraction data is used to solve the crystal structure,

typically using direct methods or Patterson synthesis. The initial structural model is then
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refined against the experimental data to obtain the final atomic coordinates, including the

positions of hydrogen atoms, and anisotropic displacement parameters. The locations of

hydrogen atoms involved in strong hydrogen bonds are critical for confirming proton transfer.

Solid-State Nuclear Magnetic Resonance (ssNMR)
Spectroscopy
ssNMR is a powerful, non-destructive technique that provides information about the local

chemical environment of specific nuclei (e.g., ¹H, ¹³C, ¹⁵N). It is particularly useful for

distinguishing between a co-crystal (neutral components) and a salt (proton transfer has

occurred).

Methodology:

Sample Preparation: A powdered sample of the tartrate complex is packed into a zirconia

rotor.

Data Acquisition: The rotor is spun at a high speed (Magic Angle Spinning - MAS) to average

out anisotropic interactions and obtain high-resolution spectra. Cross-Polarization (CP)

techniques are often used to enhance the signal of less abundant nuclei like ¹³C and ¹⁵N.

Spectral Analysis: The chemical shifts of nuclei are highly sensitive to their electronic

environment. For instance, the ¹⁵N chemical shift can definitively distinguish between a

neutral nitrogen atom in a hydrogen bond and a protonated, positively charged nitrogen

atom, confirming proton transfer. Similarly, ¹³C chemical shifts of the carboxylate carbons in

tartrate change significantly upon protonation state changes.

Vibrational Spectroscopy (FTIR and Raman)
Infrared (IR) and Raman spectroscopy probe the vibrational modes of molecules. The

formation of hydrogen bonds significantly affects the frequencies of these modes, particularly

the stretching and bending vibrations of the groups involved (e.g., O-H, N-H, C=O).

Methodology:

Sample Preparation: Samples can be analyzed as powders (using Attenuated Total

Reflectance - ATR for FTIR, or packed in a sample holder for Raman) or as single crystals.
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Data Acquisition: An IR or Raman spectrometer is used to obtain the vibrational spectrum of

the complex.

Spectral Analysis: The formation of a hydrogen bond (e.g., O-H···O) typically leads to a red-

shift (lowering of frequency) and broadening of the O-H stretching band. The magnitude of

this shift often correlates with the strength of the hydrogen bond. New vibrational modes in

the low-frequency (terahertz) region can also appear, corresponding to the intermolecular

stretching and bending of the hydrogen bond itself. Comparing the spectra of the complex

with those of the starting materials allows for the identification of the functional groups

involved in hydrogen bonding.

Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for characterizing hydrogen bonding in

tartrate proton transfer complexes, from synthesis to detailed structural and spectroscopic

analysis.
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Caption: Workflow for investigating hydrogen bonding in tartrate complexes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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